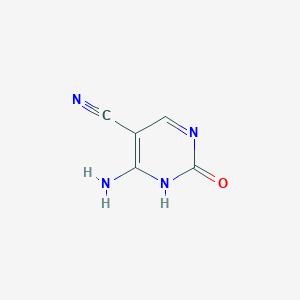
4-エトキシ-3-メトキシベンズアルデヒド
概要
説明
4-Ethoxy-3-methoxybenzaldehyde is a compound that can be considered a derivative of vanillin, which is a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, the research on similar methoxybenzaldehydes and their derivatives can offer insights into the chemical behavior and properties that might be expected from 4-Ethoxy-3-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives is a topic of interest in several studies. For instance, a novel synthesis route for 4-alkyl-3,5-dimethoxybenzaldehydes involves the regioselective replacement of a methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal under reductive electron-transfer conditions . Another study reports the synthesis of a binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde, indicating the potential for 4-Ethoxy-3-methoxybenzaldehyde to form similar complexes . Additionally, a facile synthesis method for 3-fluoro-4-methoxybenzaldehyde has been simplified to a one-step process, which could be relevant for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, 4-hexyloxy-3-methoxybenzaldehyde has been investigated using density functional theory (DFT), revealing details about its optimized geometry, vibrational frequencies, and molecular electrostatic potential . Similarly, the structural conformations and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been studied, providing insights into the intramolecular charge transfer within the molecule .
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions. The electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde results in the formation of a related methoxyquinone under certain conditions . Another study describes the condensation of 4-methoxybenzaldehyde with ethylenediamine, which acts as an "Off-On" fluorescent sensor for Cerium(III) . These studies suggest that 4-Ethoxy-3-methoxybenzaldehyde may also undergo similar reactions, potentially leading to the formation of novel compounds or acting as a sensor for metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are crucial for their applications. The crystal growth and physicochemical studies of a complex involving 3-hydroxy-4-methoxybenzaldehyde reveal properties such as heat of fusion, entropy of fusion, and band gap, which are important for material science applications . The vibrational spectra and thermodynamic parameters of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been obtained through DFT calculations, providing a deeper understanding of the compound's stability and reactivity .
科学的研究の応用
バニリン誘導体
4-エトキシ-3-メトキシベンズアルデヒドは、バニリンの誘導体です . バニリンは、その香りと風味のために、食品や化粧品業界で広く使用されている化合物です。誘導体である4-エトキシ-3-メトキシベンズアルデヒドは、これらの特性の一部を共有し、同様の用途で使用できる可能性があります。
医薬品中間体
4-エトキシ-3-メトキシベンズアルデヒドは、医薬品中間体として使用されます . これは、さまざまな医薬品合成に使用されていることを意味します。それが寄与する特定の薬剤は、それが受ける反応によって異なりますが、この用途だけでも幅広い可能性があります。
CDr10bの合成
この化合物は、CDr10b(Compound of Designation red 10 binding)の合成に使用されてきました . この化合物は、神経炎症性疾患における役割について調査されています。これは、神経科学研究や創薬における潜在的な用途を示唆しています。
メタノールへの溶解性
4-エトキシ-3-メトキシベンズアルデヒドは、メタノールに可溶です . この特性は、医薬品など、多くの研究分野や産業において重要であり、溶解度は薬剤の体内への吸収と分布に影響を与える可能性があります。
診断アッセイ製造
この化合物は、診断アッセイの製造に使用されます . 診断アッセイは、特定の物質の存在を特定および測定するために使用される試験であり、多くの場合、医療および研究の場面で使用されます。
血液学および組織学の用途
4-エトキシ-3-メトキシベンズアルデヒドは、血液学および組織学に用途があります . これらは、それぞれ血液と組織に関連する研究分野であり、この化合物はこれらの分野に関連する研究や治療に使用される可能性があることを示唆しています。
Safety and Hazards
作用機序
Target of Action
It is known that this compound is a derivative of vanillin , which has been widely studied for its antioxidant, anti-inflammatory, and neuroprotective effects .
Mode of Action
As a derivative of vanillin, it may share similar biochemical properties and interact with similar targets
Biochemical Pathways
Given its structural similarity to vanillin, it may influence similar pathways, such as those involved in inflammation and oxidative stress . More research is required to confirm this and identify other potentially affected pathways.
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It is suggested that it may have potential roles in neuroinflammatory diseases , but further investigation is needed to confirm these effects and understand their underlying mechanisms.
特性
IUPAC Name |
4-ethoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFDQAMXIBOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059509 | |
| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
288.00 to 289.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16 mg/mL at 25 °C | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
120-25-2 | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-m-anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM2BBS3H88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 - 65 °C | |
| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-ethoxy-3-methoxybenzaldehyde?
A1: 4-Ethoxy-3-methoxybenzaldehyde (C10H12O3) exhibits a planar structure where all non-hydrogen atoms lie approximately on the same plane. [] This planarity is evident from the low root-mean-square deviation of 0.046 Å for these atoms. []
Q2: How is 4-ethoxy-3-methoxybenzaldehyde relevant to lignin degradation research?
A2: This compound serves as a degradation product of non-phenolic lignin model compounds in the presence of specific radicals. [] Specifically, the cleavage of the α-β bond in 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by carbon-centered radicals (generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere) yields 4-ethoxy-3-methoxybenzaldehyde. [] This process mimics the degradation of lignin by white-rot fungi, highlighting the role of radical species in lignin breakdown.
Q3: Can you elaborate on the specific radicals involved in the formation of 4-ethoxy-3-methoxybenzaldehyde during lignin degradation?
A3: Research suggests that both carbon-centered radicals (CR) and alkoxyl radicals (AR) play a crucial role in degrading non-phenolic lignin substructures, leading to the formation of 4-ethoxy-3-methoxybenzaldehyde. [] While CR is generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere, AR is produced in the reaction of Ti(3+) with tert-BuOOH. [] Interestingly, peroxyl radicals, often implicated in lignin degradation, do not appear to participate in the degradation pathway that yields 4-ethoxy-3-methoxybenzaldehyde. [] This finding emphasizes the importance of understanding the specific radical species involved in lignin degradation for developing efficient bioprocessing strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)



